molecular formula C19H18ClNO3 B272129 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272129
M. Wt: 343.8 g/mol
InChI Key: HTGGCPGJUAITMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indolinones. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can induce apoptosis (cell death) in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of bacteria. Additionally, it has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. However, its complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for research on 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method involves the reaction of 3-hydroxy-1-methylindolin-2-one with 2-(2,4-dimethylphenyl)glyoxal in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.

Scientific Research Applications

5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-11-4-6-14(12(2)8-11)17(22)10-19(24)15-9-13(20)5-7-16(15)21(3)18(19)23/h4-9,24H,10H2,1-3H3

InChI Key

HTGGCPGJUAITMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C

Origin of Product

United States

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